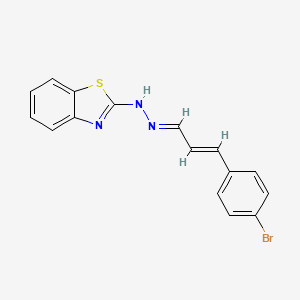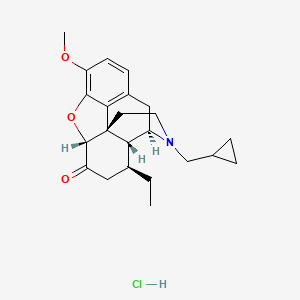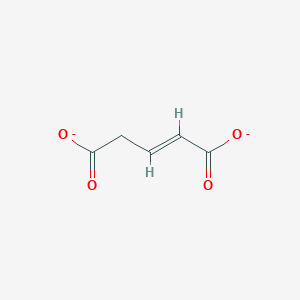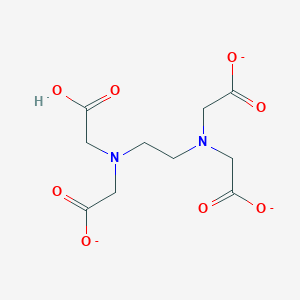
3-Hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-methyl-3-phytyl-2,3-dihydro-1,4-naphthoquinone is a tertiary alpha-hydroxy ketone and a member of phylloquinones.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacological Activities
Naphthoquinones, such as 7-Methyljuglone (7-MJ), exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. They serve as biologically active compounds and have been subject to hemi-synthesis to enhance their effectiveness. 7-MJ, specifically, is mostly isolated from the genus Diospyros and Euclea and has been a subject of significant interest due to its molecular weight of 188 g/mol and its diverse pharmacological activities (Mbaveng & Kuete, 2014).
Biological Properties and Synthesis of Lawsone and Derivatives
Lawsone and its synthetic derivatives, particularly those containing nitrogen, hold promise in treating various diseases because of their significant antibacterial, antifungal, antiviral, antitumor, antiparasitic, molluscicidal, and insecticidal effects. The chemical structure of lawsone allows for modulation of pharmacological activities and mechanisms of action through substitutions on the 1,4-naphthoquinone ring. The potential of these derivatives in disease treatment and pest control positions naphthoquinones at the forefront of various research areas (López et al., 2014).
Genotoxic Potential of 1,4-Naphthoquinone
1,4-Naphthoquinone (1,4-NQ), commonly used in industrial processes, exhibits a dual nature in terms of genotoxicity. While it does not induce gene mutations in bacteria or mammalian cells in vitro, it shows a clear clastogenic response in vitro. However, in vivo studies in mammals do not support these findings, suggesting that the genotoxic effects of 1,4-NQ may be limited to in vitro conditions, potentially due to the robust anti-oxidant defense mechanisms in healthy mammalian tissues (Fowler et al., 2018).
Antiparasitic Activities of Natural and Synthetic Naphthoquinones
Naphthoquinones, both natural and synthetic, have displayed significant antiparasitic activities, sometimes showing enhanced or similar antiprotozoal activity compared to reference drugs. Structural modifications have been crucial in enhancing their biological effects, improving solubility, and reducing side effects. This makes naphthoquinones important candidates for the development of new chemotherapeutic agents against parasitic diseases (Ortiz-Pérez et al., 2021).
Synthesis of Naphthoquinone Derivatives for Anticancer Applications
The synthesis of naphthoquinone derivatives has been of keen interest due to their diverse biological properties, particularly their anticancer activity. The review of therapeutic patent literature and peer-reviewed articles has highlighted the use of classical and novel naphthoquinone structures in the treatment of cancer, with ongoing research to develop compounds with enhanced efficacy and reduced toxicity (Tandon & Kumar, 2013).
Propiedades
Fórmula molecular |
C31H48O3 |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-2H-naphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31(34)26(6)29(32)27-18-7-8-19-28(27)30(31)33/h7-8,18-20,22-24,26,34H,9-17,21H2,1-6H3/b25-20+/t23-,24-,26?,31?/m1/s1 |
Clave InChI |
OOJSROHRRKVBFW-MNBFGQJISA-N |
SMILES isomérico |
CC1C(=O)C2=CC=CC=C2C(=O)C1(C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
SMILES |
CC1C(=O)C2=CC=CC=C2C(=O)C1(CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
SMILES canónico |
CC1C(=O)C2=CC=CC=C2C(=O)C1(CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Sinónimos |
2,3-dihydro-2(or 3)-hydroxy-2-methyl-3-phytyl-1,4-naphthoquinone 3-HDVK1 3-HMPDNQ 3-hydroxy-2,3-dihydrovitamin K1 3-hydroxy-2-methyl-3-phytyl-2,3-dihydronaphthoquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




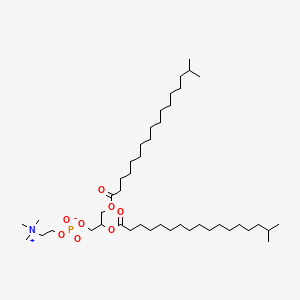

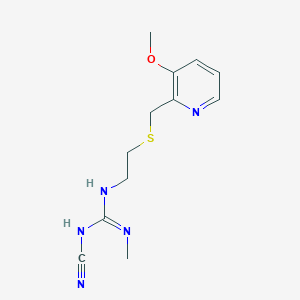
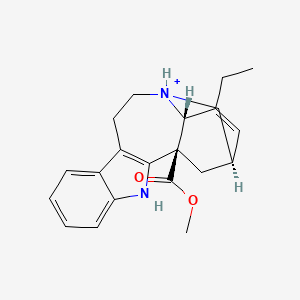
![(S,E)-2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetic acid](/img/structure/B1239385.png)
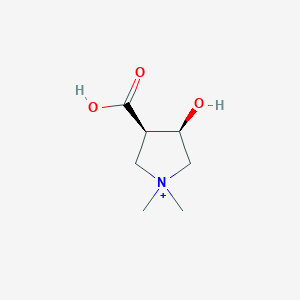
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1239389.png)
![N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1239391.png)
